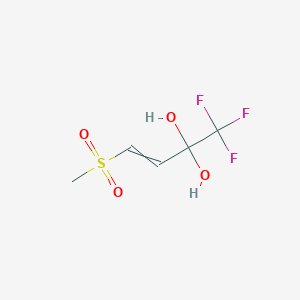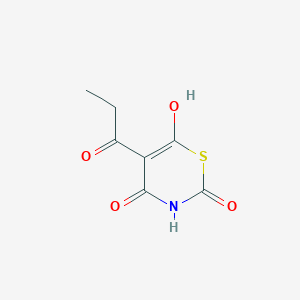
2H-1,3-Thiazine-2,6(3H)-dione, 4-hydroxy-5-(1-oxopropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1,3-Thiazine-2,6(3H)-dione, 4-hydroxy-5-(1-oxopropyl)- is a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3-Thiazine-2,6(3H)-dione, 4-hydroxy-5-(1-oxopropyl)- typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization Reactions: Using thiourea and α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Oxidation Reactions: Employing oxidizing agents to introduce the oxo group at the desired position.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2H-1,3-Thiazine-2,6(3H)-dione, 4-hydroxy-5-(1-oxopropyl)- can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of the oxo group to a hydroxyl group using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions at the ring positions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield sulfoxides or sulfones.
Reduction: May yield alcohols or amines.
Substitution: May yield various substituted thiazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial or anticancer properties.
Medicine: As a lead compound for drug development.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Wirkmechanismus
The mechanism of action of 2H-1,3-Thiazine-2,6(3H)-dione, 4-hydroxy-5-(1-oxopropyl)- involves its interaction with specific molecular targets. This may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Pathway Interference: Disrupting specific biochemical pathways within cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-1,3-Thiazine-2,6(3H)-dione: Lacks the hydroxy and oxopropyl groups.
4-Hydroxy-2H-1,3-thiazine: Lacks the dione and oxopropyl groups.
5-(1-Oxopropyl)-2H-1,3-thiazine: Lacks the hydroxy and dione groups.
Uniqueness
2H-1,3-Thiazine-2,6(3H)-dione, 4-hydroxy-5-(1-oxopropyl)- is unique due to the presence of both hydroxy and oxopropyl groups, which may confer specific chemical reactivity and biological activity not seen in similar compounds.
Eigenschaften
CAS-Nummer |
596803-74-6 |
|---|---|
Molekularformel |
C7H7NO4S |
Molekulargewicht |
201.20 g/mol |
IUPAC-Name |
6-hydroxy-5-propanoyl-1,3-thiazine-2,4-dione |
InChI |
InChI=1S/C7H7NO4S/c1-2-3(9)4-5(10)8-7(12)13-6(4)11/h11H,2H2,1H3,(H,8,10,12) |
InChI-Schlüssel |
WPCHYDRWFZJCRP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=C(SC(=O)NC1=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Pyridinamine, 3-[(3,4-dimethylphenyl)methoxy]-](/img/structure/B12588206.png)
![Acetamide, N-[(3-bromophenyl)-1-piperidinylmethyl]-](/img/structure/B12588208.png)

![Ethyl 4-{2-[(6-methylpyridin-3-yl)oxy]butoxy}benzoate](/img/structure/B12588229.png)

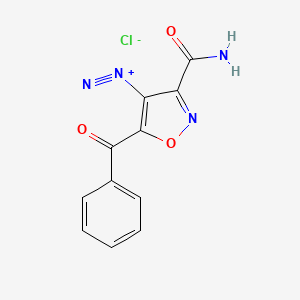

![1H-Pyrazolo[4,3-c]isoquinoline, 7,8-dimethoxy-3-methyl-5-(2-pyridinyl)-](/img/structure/B12588237.png)
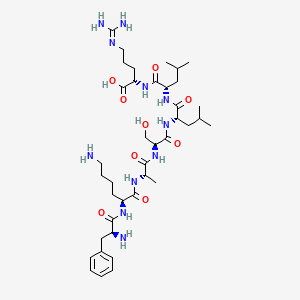
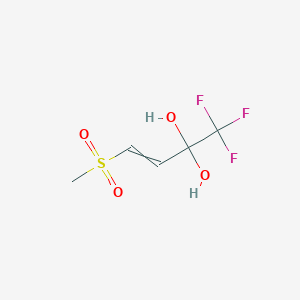
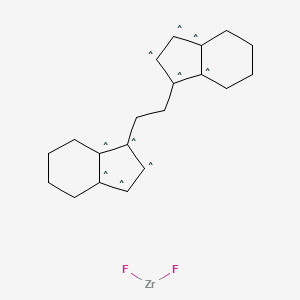
![2-[Dimethyl(octyl)silyl]-N~1~,N~1~,N~4~,N~4~-tetraethylbenzene-1,4-dicarboxamide](/img/structure/B12588272.png)

